X-ray Crystallographic Validation vs. Uncharacterized Analogs
The (R)-enantiomer of this compound (PDB ligand K3Y) has been co-crystallized with two distinct human protein targets: interleukin-1β (PDB 5R8F, resolution 1.41 Å) and heterogeneous nuclear ribonucleoprotein A1/UP1 (PDB 9F54, resolution 1.7 Å), with a third PDB entry (5QKA) also deposited [1]. In contrast, the des-methyl analog 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide (CAS 2093702-63-5), the 5-carboxamide regioisomer, and the N,N-dimethyl analog have zero publicly available co-crystal structures in the PDB . The high-resolution electron density maps in 5R8F and 9F54 unambiguously define the binding pose and the specific (R)-stereochemistry at the piperidine 3-position, providing direct structural evidence that cannot be inferred for uncharacterized analogs.
| Evidence Dimension | Number of publicly deposited co-crystal structures (PDB entries) with bound ligand fully resolved |
|---|---|
| Target Compound Data | 3 PDB entries (5R8F at 1.41 Å; 9F54 at 1.7 Å; 5QKA); ligand code K3Y, explicitly modeled with (R)-stereochemistry |
| Comparator Or Baseline | Des-methyl analog (CAS 2093702-63-5): 0 PDB entries. 5-carboxamide regioisomer: 0 PDB entries. N,N-dimethyl analog: 0 PDB entries. |
| Quantified Difference | 3 vs. 0 validated co-crystal structures; resolution data provides a direct quality metric (1.41–1.7 Å) |
| Conditions | X-ray crystallography; PanDDA fragment screening methodology; fragment concentration typically 10–50 mM in crystallization soaks |
Why This Matters
For fragment-based drug discovery, a co-crystal structure is the gold-standard starting point for structure-guided elaboration; procurement of a fragment lacking structural validation introduces significant risk of pursuing a false-positive or unproductive binding mode.
- [1] RCSB Protein Data Bank. PDB entries 5R8F (Nichols et al., J Med Chem 2020; resolution 1.41 Å, IL-1β), 9F54 (Dunnett & Prischi, 2024; resolution 1.7 Å, hnRNP A1/UP1), 5QKA. Ligand of Interest K3Y: 1-methyl-3-[(3R)-piperidin-3-yl]-1H-pyrazole-4-carboxamide. View Source
